(E)-N'-[(1Z)-2-amino-1,2-dicyanoeth-1-en-1-yl]-N-(2,5-dimethoxyphenyl)methanimidamide
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Overview
Description
(E)-N’-[(1Z)-2-amino-1,2-dicyanoeth-1-en-1-yl]-N-(2,5-dimethoxyphenyl)methanimidamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes an amino group, dicyanoethene, and a dimethoxyphenyl group. Its distinct chemical properties make it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N’-[(1Z)-2-amino-1,2-dicyanoeth-1-en-1-yl]-N-(2,5-dimethoxyphenyl)methanimidamide typically involves multiple steps. One common method includes the reaction of 2,5-dimethoxybenzaldehyde with malononitrile to form an intermediate, which is then reacted with an amine to yield the final product. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of automated reactors and continuous flow systems to maintain consistent quality and output.
Chemical Reactions Analysis
Types of Reactions
(E)-N’-[(1Z)-2-amino-1,2-dicyanoeth-1-en-1-yl]-N-(2,5-dimethoxyphenyl)methanimidamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the amino group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, (E)-N’-[(1Z)-2-amino-1,2-dicyanoeth-1-en-1-yl]-N-(2,5-dimethoxyphenyl)methanimidamide is used as a building block for synthesizing more complex molecules
Biology
Biologically, this compound may be used in the study of enzyme interactions and protein binding due to its specific functional groups. It can serve as a probe to investigate biochemical pathways and molecular mechanisms.
Medicine
In medicine, (E)-N’-[(1Z)-2-amino-1,2-dicyanoeth-1-en-1-yl]-N-(2,5-dimethoxyphenyl)methanimidamide has potential therapeutic applications. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the treatment of diseases involving specific enzymes or receptors.
Industry
Industrially, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of (E)-N’-[(1Z)-2-amino-1,2-dicyanoeth-1-en-1-yl]-N-(2,5-dimethoxyphenyl)methanimidamide involves its interaction with molecular targets such as enzymes and receptors. The compound’s functional groups allow it to bind to specific sites, modulating the activity of these targets. This can lead to changes in biochemical pathways and cellular responses, making it useful in therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
1,2-Cyclohexane dicarboxylic acid diisononyl ester: Used as a plasticizer in flexible plastic articles.
Cetylpyridinium chloride and domiphen bromide: Structurally similar compounds used as phosphoethanolamine transferase inhibitors.
4-Iodobenzoic acid: Known for its crystallization properties and use in various chemical reactions.
Uniqueness
(E)-N’-[(1Z)-2-amino-1,2-dicyanoeth-1-en-1-yl]-N-(2,5-dimethoxyphenyl)methanimidamide stands out due to its unique combination of functional groups, which provide a wide range of reactivity and potential applications. Its ability to undergo various chemical reactions and interact with biological targets makes it a versatile compound in scientific research and industrial applications.
Properties
IUPAC Name |
N'-[(Z)-2-amino-1,2-dicyanoethenyl]-N-(2,5-dimethoxyphenyl)methanimidamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N5O2/c1-19-9-3-4-13(20-2)11(5-9)17-8-18-12(7-15)10(16)6-14/h3-5,8H,16H2,1-2H3,(H,17,18)/b12-10- |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMYGCMRPJQBHBP-BENRWUELSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC=NC(=C(C#N)N)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)OC)NC=N/C(=C(/C#N)\N)/C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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